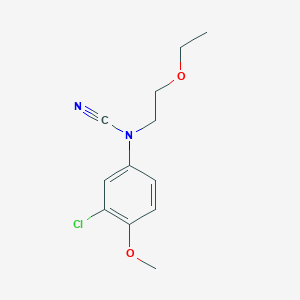
(3-クロロ-4-メトキシフェニル)-(2-エトキシエチル)シアナミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group, an ethoxyethyl chain, and a cyanamide functional group
科学的研究の応用
Chemistry
In chemistry, (3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of cyanamide derivatives on cellular processes. It can serve as a probe to investigate enzyme activity or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, (3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or anticancer activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxyphenylamine with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with ethoxyethylamine to introduce the ethoxyethyl group. Finally, the cyanamide group is introduced through a reaction with cyanogen bromide under basic conditions.
Industrial Production Methods
Industrial production of (3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the cyanamide group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
作用機序
The mechanism of action of (3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
(3-Chloro-4-methoxyphenyl)cyanamide: Lacks the ethoxyethyl group, resulting in different reactivity and applications.
(3-Chloro-4-methoxyphenyl)-(2-methoxyethyl)cyanamide: Similar structure but with a methoxyethyl group instead of ethoxyethyl, leading to variations in chemical properties.
(3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)amine: Contains an amine group instead of cyanamide, affecting its biological activity and reactivity.
Uniqueness
(3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups, along with the ethoxyethyl chain and cyanamide functionality, allows for a wide range of reactions and applications that are not possible with simpler compounds.
特性
IUPAC Name |
(3-chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-17-7-6-15(9-14)10-4-5-12(16-2)11(13)8-10/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDWYGSBSPEDHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(C#N)C1=CC(=C(C=C1)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














